molecular formula C8H10O2S B13584614 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine

2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine

Cat. No.: B13584614
M. Wt: 170.23 g/mol
InChI Key: USEHYZSWYYJCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine is an organic compound with the chemical formula C8H10O2S. It is known for its unique structure, which includes a thieno[3,4-b][1,4]dioxine core with an ethyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine can be synthesized through a chemical reaction involving EDOT (thieno[3,4-b][1,4]dioxine) and ethyl bromide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine involves its interaction with various molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in conductive polymers and semiconductors. In biological systems, its derivatives may interact with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it valuable for various applications .

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3-ethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C8H10O2S/c1-2-6-3-9-7-4-11-5-8(7)10-6/h4-6H,2-3H2,1H3

InChI Key

USEHYZSWYYJCHO-UHFFFAOYSA-N

Canonical SMILES

CCC1COC2=CSC=C2O1

Origin of Product

United States

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